benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps. One common method starts with the reaction of a suitable azabicyclohexane derivative with benzyl chloroformate under controlled conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzyl rel-(1R,5S,6s)-6-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate .
Scientific Research Applications
Benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Benzyl rel-(1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Benzyl rel-(1R,5S,6s)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
Benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a benzyl ester. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research .
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
benzyl (1R,5S)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C13H15NO3/c15-12-10-6-14(7-11(10)12)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-12,15H,6-8H2/t10-,11+,12? |
InChI Key |
YZHMURXJGAUNBY-FOSCPWQOSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2O)CN1C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C2C(C2O)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.